molecular formula C17H18FN7O B6436000 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine CAS No. 2548989-18-8

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine

Cat. No.: B6436000
CAS No.: 2548989-18-8
M. Wt: 355.4 g/mol
InChI Key: PLBNAEZYNRTJEM-UHFFFAOYSA-N
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Description

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine is a synthetic chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds known for their significance in biochemistry, particularly in nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine involves multiple steps, beginning with the preparation of intermediate compounds. The starting materials usually include commercially available reagents which undergo a series of organic reactions, such as cyclization, substitution, and condensation.

  • Cyclopropyl-1,2,4-triazolo[4,3-b]pyridazine formation: : The initial step involves the creation of the triazolopyridazine ring system through cyclization reactions under controlled temperature and pressure conditions.

  • Pyrrolidine moiety attachment: : This intermediate compound then reacts with a pyrrolidine derivative to form the pyrrolidin-1-yl linkage.

  • Fluoropyrimidine integration: : The final step involves introducing the fluoropyrimidine group through nucleophilic substitution reactions, typically involving reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) under anhydrous conditions.

Industrial Production Methods

The industrial production of this compound is typically scaled up from the laboratory synthesis, incorporating large-scale reactors and optimized reaction conditions to ensure maximum yield and purity. The process includes stringent quality control measures to monitor the intermediate and final products.

Chemical Reactions Analysis

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine undergoes several chemical reactions, such as:

  • Oxidation: : Can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce or modify functional groups.

  • Reduction: : Reduction reactions using lithium aluminium hydride (LiAlH4) can selectively reduce functional groups within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur depending on the reactive sites within the compound. Common reagents include halides and organometallics.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex molecules.

  • Investigated for its reactivity patterns and interaction with other chemical species.

Biology

  • Studied for its potential as a bioactive molecule in various biological assays.

  • Explored for its binding affinity with biological macromolecules like proteins and nucleic acids.

Medicine

  • Evaluated for its efficacy and safety in preclinical studies.

Industry

  • Possible use in material science for the development of novel materials with specific properties.

  • Applications in the agricultural sector as a potential pesticide or herbicide.

Mechanism of Action

The exact mechanism by which 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction typically involves the binding of the compound to the active site or allosteric site of the target molecule, thereby influencing downstream signaling pathways and physiological responses.

Comparison with Similar Compounds

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine is compared with other pyrimidine derivatives for its unique properties and applications. Similar compounds include:

  • 5-Fluorouracil: : A well-known pyrimidine analog used in cancer treatment. Both compounds share the fluoropyrimidine core, but differ in their additional functional groups and activity profiles.

  • Cytarabine: : Another pyrimidine analog used in chemotherapy. Similar in its base structure but with different pharmacological properties.

  • Gemcitabine: : A nucleoside analog with antineoplastic activity, highlighting differences in molecular targets and therapeutic use compared to this compound.

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O/c18-13-7-19-10-20-17(13)24-6-5-11(8-24)9-26-15-4-3-14-21-22-16(12-1-2-12)25(14)23-15/h3-4,7,10-12H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBNAEZYNRTJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=NC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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